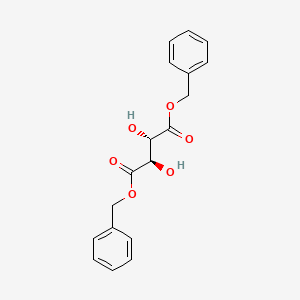

dibenzyl (2R,3S)-2,3-dihydroxybutanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl (2R,3S)-2,3-dihydroxybutanedioate, also known as dibenzyl (2R,3S)-2,3-dihydroxysuccinate, is an organic compound with the molecular formula C18H18O6. This compound is characterized by its two hydroxyl groups and two ester groups, making it a dihydroxy ester. It is a stereoisomer with specific (2R,3S) configuration, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl (2R,3S)-2,3-dihydroxybutanedioate typically involves the esterification of (S)-malic acid followed by alkylation. The process begins with the esterification of (S)-malic acid to form the corresponding dibenzyl ester. This intermediate is then subjected to alkylation to yield this compound with high stereospecificity and yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification and alkyl

Biological Activity

Dibenzyl (2R,3S)-2,3-dihydroxybutanedioate, also known as dibenzyl tartrate, is a compound of significant interest due to its biological activities and potential applications in various fields, including pharmaceuticals and food science. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C18H18O6

- Molecular Weight : 342.33 g/mol

- CAS Number : 13811-71-7

- Physical State : Viscous liquid

- Solubility : Slightly soluble in water and chloroform

Antioxidant Activity

Dibenzyl tartrate has been shown to possess antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in biological systems. This activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to free radicals, thus neutralizing them.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Exhibited significant free radical scavenging activity. | |

| ABTS Assay | Demonstrated strong antioxidant capacity compared to standard antioxidants. |

Antimicrobial Properties

Research has identified dibenzyl tartrate as having antimicrobial effects against various bacterial strains. Its efficacy varies depending on the concentration and the type of microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Candida albicans | 30 µg/mL |

In a study involving Bacillus subtilis, dibenzyl tartrate showed a notable reduction in bacterial growth, suggesting its potential as a natural preservative in food products .

Anti-inflammatory Effects

Dibenzyl tartrate has been investigated for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases.

The biological activities of this compound are largely attributed to its ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. The hydroxyl groups facilitate interactions with reactive oxygen species (ROS) and inflammatory mediators.

Case Studies

-

Case Study on Antioxidant Activity :

A clinical trial assessed the effects of dibenzyl tartrate supplementation on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant decrease in malondialdehyde levels, suggesting reduced lipid peroxidation . -

Case Study on Antimicrobial Efficacy :

An investigation into the use of dibenzyl tartrate as a food preservative demonstrated its effectiveness against spoilage microorganisms in dairy products. The study concluded that incorporating dibenzyl tartrate could extend shelf life while maintaining product safety .

Properties

Molecular Formula |

C18H18O6 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

dibenzyl (2R,3S)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16+ |

InChI Key |

LCKIPSGLXMCAOF-IYBDPMFKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H]([C@@H](C(=O)OCC2=CC=CC=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.